molecular formula C6H4Cl2FN B1294558 3,5-Dichloro-4-fluoroaniline CAS No. 2729-34-2

3,5-Dichloro-4-fluoroaniline

Cat. No. B1294558
Key on ui cas rn: 2729-34-2
M. Wt: 180 g/mol
InChI Key: NKTZSKQMAITPBQ-UHFFFAOYSA-N
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Patent
US08481750B2

Procedure details

To a solution of 1,3-dichloro-2-fluoro-5-nitro-benzene (71.4 g, 340 mmol) in methanol (1.50 L) was added a solution of ammonium formate (180 g, 2.86 mol) in water (300 mL). Zinc dust (93.4 g, 1.43 mol) was then added in four equal portions over 20 min The reaction was stirred for 1 h and then allowed to cool to room temperature. The reaction mixture was filtered through diatomaceous earth and the filtrate was concentrated in vacuo. Ethyl acetate (300 mL) and water (300 mL) were added and the mixture was again filtered through diatomaceous earth. The layers were separated, and the aqueous layer was further extracted with ethyl acetate (350 mL). The combined organics were washed with 500 mL of brine, dried over Na2SO4, filtered, and concentrated to afford 56.4 g of the title compound as a brown solid, m/z 180.2 [M+H]+. This material was used without any further purification.
Quantity
71.4 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
93.4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([Cl:11])[C:3]=1[F:12].C([O-])=O.[NH4+]>CO.O.[Zn]>[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([Cl:11])[C:3]=1[F:12] |f:1.2|

Inputs

Step One
Name
Quantity
71.4 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)F
Name
Quantity
180 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
1.5 L
Type
solvent
Smiles
CO
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
93.4 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Ethyl acetate (300 mL) and water (300 mL) were added
FILTRATION
Type
FILTRATION
Details
the mixture was again filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with ethyl acetate (350 mL)
WASH
Type
WASH
Details
The combined organics were washed with 500 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1F)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 56.4 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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